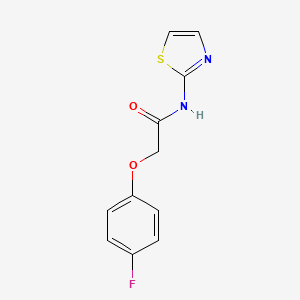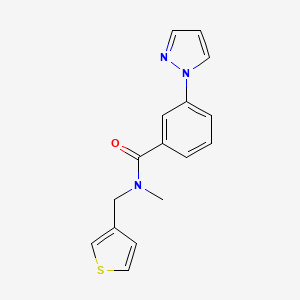![molecular formula C21H26F3N3O B5558806 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)
2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol involves multi-step chemical reactions. These compounds are synthesized to evaluate their pharmacological properties, including antimicrobial and antimycobacterial activities. For example, novel triazines and quinolines have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi. These synthesis processes typically involve nucleophilic substitution reactions and are characterized by the use of IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and CHN analysis for structural elucidation (Patel et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this category is complex, incorporating multiple rings and functional groups. The presence of the piperazine ring offers flexibility in chemical reactions, allowing for various substitutions that can modify the molecule's chemical properties and biological activity. The trifluoromethyl group attached to the quinoline ring enhances the molecule's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.
Chemical Reactions and Properties
The chemical reactions involving these compounds are diverse, including cyclocondensation, nucleophilic substitution, and cyclization-alkoxycarbonylation reactions. These reactions are crucial for modifying the molecule's structure to enhance its biological activity or to investigate its chemical properties further. The compounds exhibit antimicrobial and antimycobacterial activities, highlighting their potential as therapeutic agents. The reactions are facilitated by various catalysts and conditions, demonstrating the compounds' reactivity and the potential for further chemical modifications (Rajkumar et al., 2014).
Scientific Research Applications
Palladium(II) Complexes Synthesis
The reaction of [Pd(CH3CN)2Cl2] with certain ligands, including N-cyclopentyl substituted compounds, results in bidentate (NN') PdCl2 complexes. These complexes exhibit significant catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting their potential in catalysis and polymer chemistry (Sung-Hoon Kim et al., 2014).
Fluoroquinolonecarboxylic Acid Synthesis
The synthesis of fluoroquinolonecarboxylic acid, a compound with potent antibacterial activity both in vivo and in vitro, involves a series of reactions including the use of N-(ethoxycarbonyl)piperazine. This process underscores the importance of such chemical structures in the development of new antibacterial agents (T. Ishizaki et al., 1985).
Enantioseparation of Anti-HIV Quinolone Derivatives
The enantioseparation of several 6-desfluoroquinolones was successfully achieved using polysaccharide-based stationary phases. This study indicates the potential application of such compounds in the treatment of HIV, emphasizing the importance of stereochemistry in pharmaceutical applications (B. Natalini et al., 2011).
Bacterial Topoisomerase Inhibitors
Quinolone and pyridone derivatives are explored as bacterial topoisomerase inhibitors, with a focus on structure-activity relationships. This research is crucial for developing new antibiotics to combat resistant bacterial strains (L. Mitscher, 2005).
Multidentate Bifunctional Organic Ligand Synthesis
The synthesis of di-N,N'-(2-cyano-2-oximinoacetyl)piperazine, a new multidentate bifunctional organic ligand, demonstrates its potential as a versatile building block for coordination and supramolecular chemistry. This highlights the compound's application in the creation of complex molecular architectures (C. Cheadle et al., 2013).
properties
IUPAC Name |
2-[1-cyclopentyl-4-[8-(trifluoromethyl)quinolin-4-yl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O/c22-21(23,24)18-7-3-6-17-19(8-10-25-20(17)18)26-11-12-27(15-4-1-2-5-15)16(14-26)9-13-28/h3,6-8,10,15-16,28H,1-2,4-5,9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKORVOSMIFUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)C3=C4C=CC=C(C4=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-Cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)
![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)
![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)
![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)


![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
